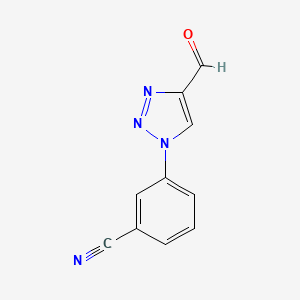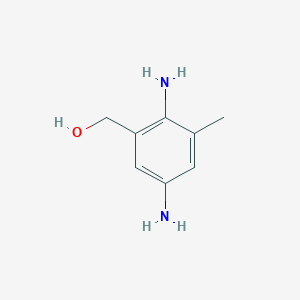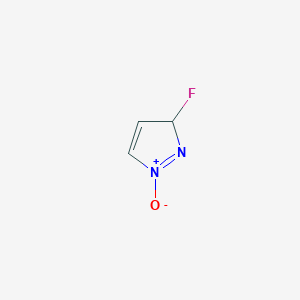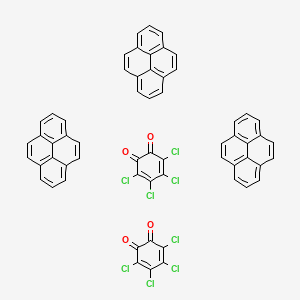![molecular formula C18H17FOSi B14191936 (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-23-6](/img/structure/B14191936.png)
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone is a chemical compound known for its unique structure and properties It consists of a fluorophenyl group and a trimethylsilyl ethynyl group attached to a phenyl methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid.
Coupling Reaction: The key step involves a palladium-catalyzed coupling reaction between 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid. This reaction is carried out under an inert atmosphere using a suitable solvent such as tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or alkanes.
Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
Methanone, (4-fluorophenyl)[2-[2-(trimethylsilyl)ethynyl]phenyl]: A closely related compound with slight variations in the substituents.
Uniqueness
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone stands out due to its specific combination of a fluorophenyl group and a trimethylsilyl ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
918442-23-6 |
|---|---|
Molecular Formula |
C18H17FOSi |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[2-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-6-4-5-7-17(14)18(20)15-8-10-16(19)11-9-15/h4-11H,1-3H3 |
InChI Key |
OUURKOLGTQHLJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)


![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)


![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
